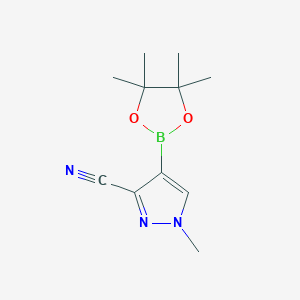
4-acetylthiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Acetylthiophene-2-carbonitrile is a heterocyclic organic compound that contains a thiophene ring substituted with an acetyl group at the 4-position and a cyano group at the 2-position. Thiophene derivatives are known for their wide range of applications in various fields, including materials science, pharmaceuticals, and organic electronics .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-acetylthiophene-2-carbonitrile, can be achieved through several methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives often involves optimizing these synthetic routes to achieve higher yields and purity. The Gewald reaction and Paal–Knorr synthesis are scalable and can be adapted for large-scale production .
化学反应分析
Types of Reactions
4-Acetylthiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated thiophene derivatives.
科学研究应用
4-Acetylthiophene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiophene derivatives.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Used in the production of materials such as organic semiconductors and corrosion inhibitors.
作用机制
The mechanism of action of 4-acetylthiophene-2-carbonitrile depends on its specific application. In the context of organic electronics, it can act as a semiconductor by facilitating charge transport through its conjugated system. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects .
相似化合物的比较
Similar Compounds
Thiophene-2-carbonitrile: Lacks the acetyl group at the 4-position.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of an acetyl group at the 4-position.
2-Acetylthiophene: Lacks the cyano group at the 2-position.
属性
CAS 编号 |
1949776-49-1 |
|---|---|
分子式 |
C7H5NOS |
分子量 |
151.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



